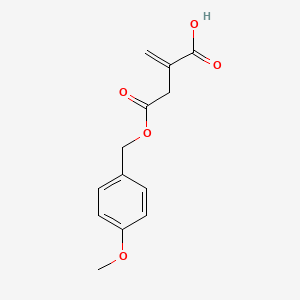
2-Amino-4-(4-isobutilfenil)tiofeno-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-40-8 . It has a molecular weight of 289.4 and its IUPAC name is methyl 2-amino-4-(4-isobutylphenyl)-3-thiophenecarboxylate . It is a solid at room temperature .
Molecular Structure Analysis
“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic primary amine, and 1 Thiophene .Physical and Chemical Properties Analysis
“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” is a solid at room temperature . It has a molecular weight of 289.4 .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados del tiofeno se han estudiado por sus propiedades antimicrobianas. Por ejemplo, se sintetizó una serie de derivados de 2-(bencilidenamino)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo sustituidos y mostraron resultados prometedores en las pruebas antimicrobianas .
Síntesis de compuestos biológicamente activos
Los tiofenos se consideran una clase vital para los químicos medicinales debido a su variedad de efectos biológicos. A menudo se utilizan como bloques de construcción para crear compuestos avanzados con posibles beneficios terapéuticos .
Importancia terapéutica
Se han sintetizado algunos compuestos de tiofeno que incorporan porciones de pirazolona por su potencial importancia terapéutica. Estos compuestos han mostrado promesa en diversas aplicaciones biológicas .
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate . .
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate interacts with voltage-gated sodium channels, affecting neuronal signaling and providing potential analgesic effects .
Cellular Effects
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate influences various cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby modulating the immune response. In neuronal cells, it affects cell signaling pathways by modulating ion channel activity, which can influence pain perception. Furthermore, in cancer cells, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate has been shown to induce apoptosis and inhibit cell proliferation by affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate involves several pathways. It binds to cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is crucial for its anti-inflammatory effects. Additionally, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate modulates voltage-gated sodium channels, leading to changes in neuronal excitability and providing analgesic effects. It also affects gene expression by modulating transcription factors, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate can lead to sustained anti-inflammatory and analgesic effects. There may be a gradual reduction in efficacy due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate vary with different dosages. At low doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects. At higher doses, there may be toxic effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of adverse effects .
Metabolic Pathways
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys. This compound can affect metabolic flux by inhibiting key enzymes in the inflammatory pathway, leading to reduced levels of pro-inflammatory metabolites .
Transport and Distribution
Within cells and tissues, Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity is influenced by its localization, as it can interact with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, can affect its targeting and function within specific organelles .
Propiedades
IUPAC Name |
methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRZGFHZVRWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373376 |
Source


|
| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-40-8 |
Source


|
| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
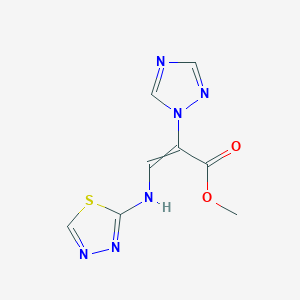

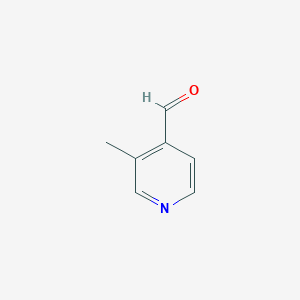
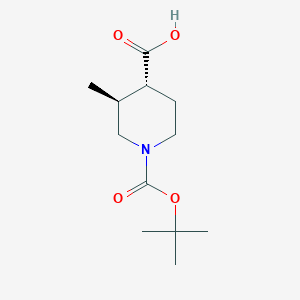
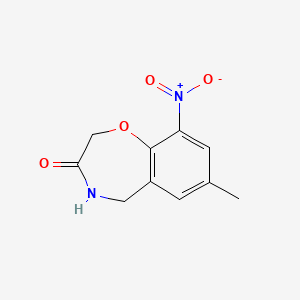
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)


